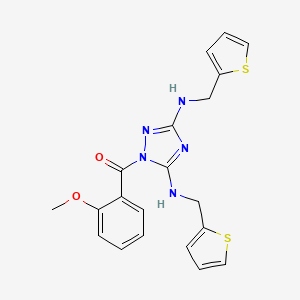![molecular formula C22H25N3O5S B4227925 5-(5-(2-methylphenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B4227925.png)
5-(5-(2-methylphenyl)-3-{4-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to the specified chemical, often involves multi-component condensation reactions. For instance, Moosavi‐Zare et al. (2013) utilized disulfonic acid imidazolium chloroaluminate as a novel acidic and heterogeneous catalyst for the efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles under solvent-free conditions (Moosavi‐Zare et al., 2013). This highlights the innovative approaches towards the green synthesis of complex pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is critical in determining their chemical behavior and potential applications. Investigations into the molecular and crystal structure, such as those conducted by Portilla et al. (2007), reveal how molecules are linked into complex sheets or chains through hydrogen bonds, affecting their stability and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, leading to a broad spectrum of potential applications. For example, Bülbül et al. (2008) studied the inhibitory effects of amide derivatives with pyrazole carboxylic acids on carbonic anhydrase isoenzymes, demonstrating the biological relevance of these compounds (Bülbül et al., 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies like those by Elhamifar et al. (2018) on the preparation and characterization of magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst illustrate the importance of understanding these properties for practical applications (Elhamifar et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[5-[4-(methanesulfonamido)phenyl]-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-6-3-4-7-18(15)20-14-19(23-25(20)21(26)8-5-9-22(27)28)16-10-12-17(13-11-16)24-31(2,29)30/h3-4,6-7,10-13,20,24H,5,8-9,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWCMGPLWOSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4227881.png)
![5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227883.png)
![methyl 2-[({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4227891.png)
![2-(5-bromo-2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B4227894.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B4227898.png)
![7-[2-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4227905.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4227911.png)
![4-chloro-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4227915.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4227921.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4227937.png)
![N-[2-(allyloxy)-5-chloro-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4227945.png)